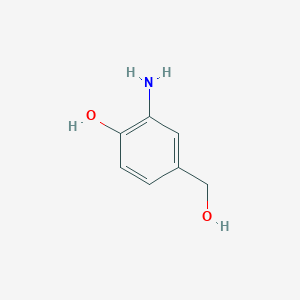
2-Amino-4-(hydroxymethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 . It is a solid substance and its IUPAC name is 2-amino-4-(hydroxymethyl)phenol .
Molecular Structure Analysis
The InChI code for 2-Amino-4-(hydroxymethyl)phenol is 1S/C7H9NO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4,8H2 . The canonical SMILES is C1=CC(=C(C=C1CO)N)O .Physical And Chemical Properties Analysis
2-Amino-4-(hydroxymethyl)phenol has a density of 1.3±0.1 g/cm³ . Its boiling point is 337.4±32.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.3±3.0 kJ/mol . The flash point is 157.8±25.1 °C . The index of refraction is 1.670 . The molar refractivity is 38.8±0.3 cm³ . The compound has 3 hydrogen bond acceptors, 4 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications
Saluretic and Diuretic Effects
- Stokker et al. (1981) synthesized modified 2-(aminomethyl)phenols to study their saluretic and diuretic effects in rats. They found that reorientation or replacement of functional groups impacted these effects significantly (Stokker et al., 1981).
Antimicrobial and Antidiabetic Activities
- Rafique et al. (2022) investigated 4-aminophenol derivatives for their broad-spectrum antimicrobial activities and significant inhibition of amylase and glucosidase, indicating potential antidiabetic applications. They also explored their interaction with human DNA, which suggests possible anticancer properties (Rafique et al., 2022).
Structural Analysis and Keto-Amine Tautomeric Form
- Odabaşoǧlu et al. (2003) focused on the structural analysis of 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one derivatives, revealing their keto-amine tautomeric form and strong intramolecular hydrogen bonding (Odabaşoǧlu et al., 2003).
Synthesis of Complexones and Antioxidants
- Prishchenko et al. (2008) prepared new 2-pyridylethylphosphinates containing fragments of bulky phenol, indicating their potential as complexones and antioxidants (Prishchenko et al., 2008).
Transition Metal Complexes and Anticancer Activity
- Abbas et al. (2020) synthesized transition metal complexes of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol, exhibiting moderate anticancer activity against the HeLa cell line (Abbas et al., 2020).
Aromatic Ring Cleavage Enzyme in Bacterial Pathways
- Lendenmann and Spain (1996) purified and studied 2-aminophenol 1,6-dioxygenase from Pseudomonas pseudoalcaligenes JS45, an enzyme involved in the unique cleavage of 2-aminophenol to 2-aminomuconic acid semialdehyde, different from most bacterial degradation pathways for aromatic compounds (Lendenmann & Spain, 1996).
Antibacterial Properties of Schiff Base Compounds
- Kakanejadifard et al. (2013) prepared Schiff base compounds with antibacterial properties against both gram-positive and gram-negative bacteria (Kakanejadifard et al., 2013).
Safety And Hazards
2-Amino-4-(hydroxymethyl)phenol is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information pictograms include GHS07 . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .
properties
IUPAC Name |
2-amino-4-(hydroxymethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYKCAMDGXRBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(hydroxymethyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2954799.png)
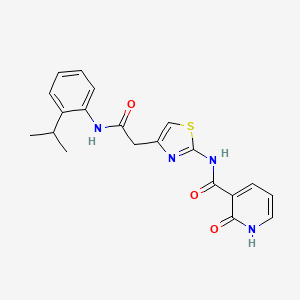
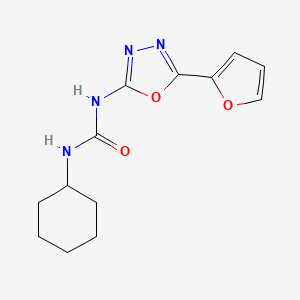
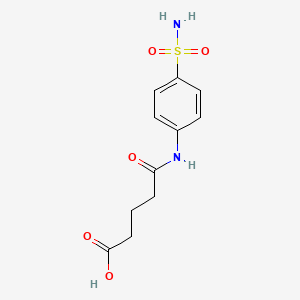

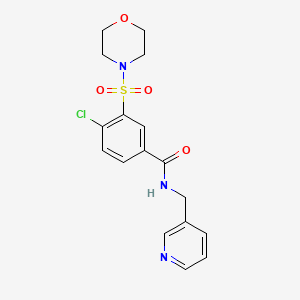
![Ethyl 5-[(3,5-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2954812.png)
![4-[(3-Nitrophenoxy)acetyl]morpholine](/img/structure/B2954813.png)
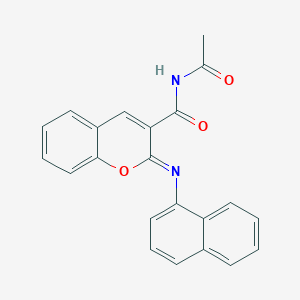
![[(2,5-Dimethylphenyl)sulfonyl]acetonitrile](/img/structure/B2954815.png)
![5-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-furancarboxamide](/img/structure/B2954816.png)
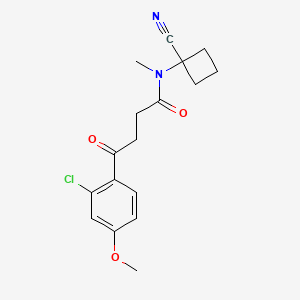
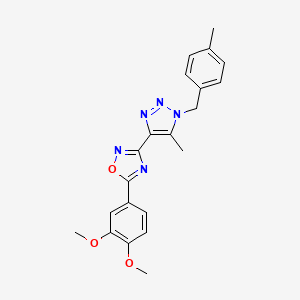
![Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-8-sulfinate](/img/structure/B2954820.png)